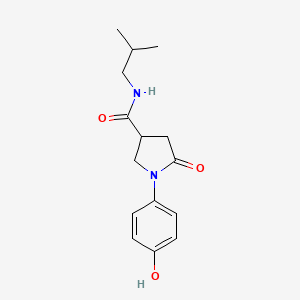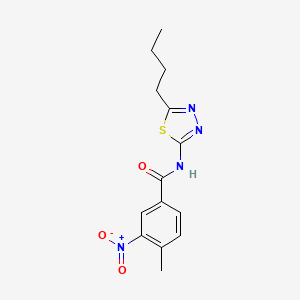
N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide
Overview
Description
N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide, also known as BNT, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields such as biomedicine, agriculture, and environmental science. BNT is a heterocyclic compound that belongs to the family of thiadiazoles, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory cytokines. This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. This compound has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound has also been shown to induce apoptosis in cancer cells, leading to the inhibition of tumor growth. In addition, this compound has been shown to exhibit insecticidal and fungicidal activities against various pests and pathogens.
Advantages and Limitations for Lab Experiments
N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide has several advantages for lab experiments. This compound is easy to synthesize and purify, making it readily available for research. This compound has also been shown to exhibit diverse biological activities, making it a potential candidate for various applications. However, this compound also has some limitations for lab experiments. This compound has low solubility in water, which can limit its use in aqueous solutions. In addition, this compound has not been extensively studied for its toxicity and safety, which can limit its use in vivo.
Future Directions
There are several future directions for the research of N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another potential direction is the study of the toxicity and safety of this compound in vivo. Further research is also needed to elucidate the mechanism of action of this compound and its potential applications in various fields. Finally, the development of novel derivatives of this compound with improved biological activities can also be a potential direction for future research.
Conclusion
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential applications in various fields such as biomedicine, agriculture, and environmental science. This compound has been shown to exhibit diverse biological activities, including anti-inflammatory, anti-tumor, and insecticidal activities. This compound has several advantages for lab experiments, including its ease of synthesis and diverse biological activities. However, further research is needed to elucidate the mechanism of action of this compound and its potential applications in various fields.
Scientific Research Applications
N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide has been extensively studied for its potential applications in various fields of scientific research. In biomedicine, this compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-bacterial activities. This compound has been tested against various cancer cell lines and has been found to inhibit the growth of cancer cells. This compound has also been shown to reduce the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
In agriculture, this compound has been studied for its potential use as a pesticide. This compound has been shown to exhibit insecticidal and fungicidal activities against various pests and pathogens, making it a potential alternative to conventional pesticides.
In environmental science, this compound has been studied for its potential use in water treatment. This compound has been shown to remove heavy metals from contaminated water, making it a potential candidate for the remediation of polluted water sources.
properties
IUPAC Name |
N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c1-3-4-5-12-16-17-14(22-12)15-13(19)10-7-6-9(2)11(8-10)18(20)21/h6-8H,3-5H2,1-2H3,(H,15,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYAXEOMNHFRUET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



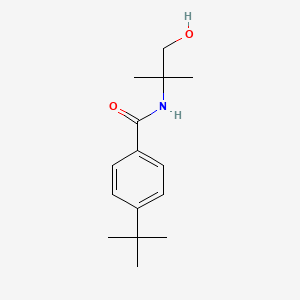
![ethyl {[3-(2-methoxy-2-oxoethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetate](/img/structure/B4120442.png)
![4-[({[4-(1-pyrrolidinylsulfonyl)phenyl]amino}carbonothioyl)amino]benzenesulfonamide](/img/structure/B4120449.png)
![2-{4-[(bicyclo[2.2.1]hept-5-en-2-ylamino)carbonothioyl]-1-piperazinyl}-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4120456.png)
![3-azocan-1-yl-N-[2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]propanamide](/img/structure/B4120464.png)
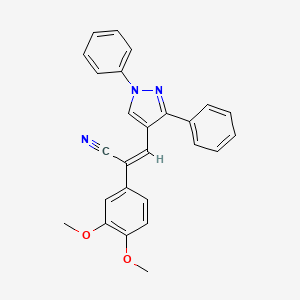
![N-[1-(hydroxymethyl)propyl]-N'-propylethanediamide](/img/structure/B4120480.png)
![N~1~-[4-(benzyloxy)phenyl]-N~2~-[(4-chlorophenyl)sulfonyl]alaninamide](/img/structure/B4120485.png)
![dimethyl 5-{[({4-[(1-adamantylamino)sulfonyl]phenyl}amino)carbonothioyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4120494.png)
![2-[(2-bromobenzyl)thio]-N-(3,4-difluorophenyl)acetamide](/img/structure/B4120497.png)
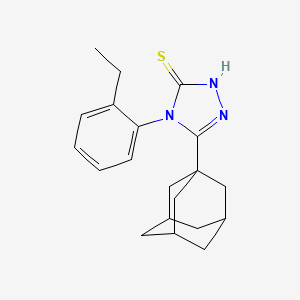
![ethyl 2-[({2-[2-(1,3-benzodioxol-5-yloxy)propanoyl]hydrazino}carbonothioyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B4120505.png)
![N-ethyl-4-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4120518.png)
